Cas no 2096333-75-2 (2-Butylthiopyrimidine-5-boronic acid)

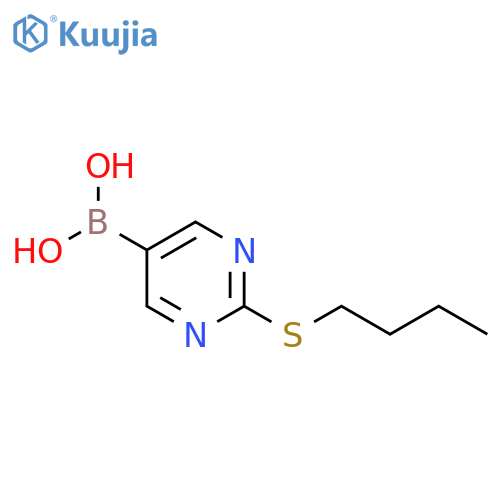

2096333-75-2 structure

商品名:2-Butylthiopyrimidine-5-boronic acid

CAS番号:2096333-75-2

MF:C8H13BN2O2S

メガワット:212.077020406723

MDL:MFCD18434409

CID:4637947

PubChem ID:53216374

2-Butylthiopyrimidine-5-boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Butylthiopyrimidine-5-boronic acid

- (2-(Butylthio)pyrimidin-5-yl)boronic acid

- C8H13BN2O2S

- SB60685

- Y2281

- 2096333-75-2

- CS-0178901

- E84238

- 2-Butylthiopyrimidine-5-boronic acid; 95%

- (2-(Butylthio)pyrimidin-5-yl)boronicacid

- 2-(BUTYLSULFANYL)PYRIMIDIN-5-YLBORONIC ACID

- (2-butylsulfanylpyrimidin-5-yl)boronic acid

- MFCD18434409

-

- MDL: MFCD18434409

- インチ: 1S/C8H13BN2O2S/c1-2-3-4-14-8-10-5-7(6-11-8)9(12)13/h5-6,12-13H,2-4H2,1H3

- InChIKey: SPKGQKBFTGQKTL-UHFFFAOYSA-N

- ほほえんだ: S(C1N=CC(B(O)O)=CN=1)CCCC

計算された属性

- せいみつぶんしりょう: 212.0790790g/mol

- どういたいしつりょう: 212.0790790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.5

2-Butylthiopyrimidine-5-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A126412-1g |

(2-(Butylthio)pyrimidin-5-yl)boronic acid |

2096333-75-2 | 97% | 1g |

$152.0 | 2023-06-22 | |

| Ambeed | A126412-100mg |

(2-(Butylthio)pyrimidin-5-yl)boronic acid |

2096333-75-2 | 97% | 100mg |

$34.0 | 2023-06-22 | |

| eNovation Chemicals LLC | Y1243613-1g |

2-Butylthiopyrimidine-5-boronic acid |

2096333-75-2 | 97% | 1g |

$190 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249571-1g |

2-Butylthiopyrimidine-5-boronic acid |

2096333-75-2 | 97% | 1g |

¥1551 | 2023-04-14 | |

| abcr | AB309377-5 g |

2-Butylthiopyrimidine-5-boronic acid; 95% |

2096333-75-2 | 5g |

€960.00 | 2023-04-26 | ||

| abcr | AB309377-1g |

2-Butylthiopyrimidine-5-boronic acid, 95%; . |

2096333-75-2 | 95% | 1g |

€348.00 | 2025-02-17 | |

| A2B Chem LLC | AX55256-250mg |

2-Butylthiopyrimidine-5-boronic acid |

2096333-75-2 | 97% | 250mg |

$118.00 | 2024-04-20 | |

| Ambeed | A126412-250mg |

(2-(Butylthio)pyrimidin-5-yl)boronic acid |

2096333-75-2 | 97% | 250mg |

$57.0 | 2023-06-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA249-250mg |

[2-(butylsulfanyl)pyrimidin-5-yl]boronic acid |

2096333-75-2 | 95% | 250mg |

¥369.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA249-100mg |

[2-(butylsulfanyl)pyrimidin-5-yl]boronic acid |

2096333-75-2 | 95% | 100mg |

¥218.0 | 2024-04-22 |

2-Butylthiopyrimidine-5-boronic acid 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2096333-75-2 (2-Butylthiopyrimidine-5-boronic acid) 関連製品

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 307-59-5(perfluorododecane)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2096333-75-2)2-Butylthiopyrimidine-5-boronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):206.0/569.0